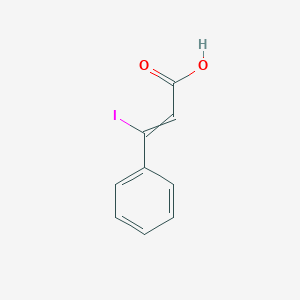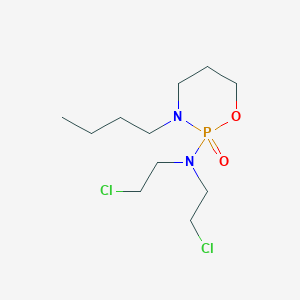
Tetrahydro-2-(bis(2-chloroethyl)amino)-3-butyl-2H-1,3,2-oxazaphosphorine 2-oxide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
It belongs to the class of alkylating agents and is used in the treatment of various cancers, including lymphoma, multiple myeloma, leukemia, ovarian cancer, breast cancer, small cell lung cancer, neuroblastoma, and sarcoma . Additionally, it has immunosuppressive properties and is used in conditions such as nephrotic syndrome and following organ transplants .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
Cyclophosphamide is synthesized through a multi-step process. The initial step involves the reaction of 2-chloroethylamine hydrochloride with phosphorus oxychloride to form 2-chloroethylphosphorodiamidic chloride. This intermediate is then reacted with 3-butyl-2-oxazolidinone to yield cyclophosphamide .
Industrial Production Methods
Industrial production of cyclophosphamide follows similar synthetic routes but is optimized for large-scale manufacturing. The process involves stringent control of reaction conditions, including temperature, pressure, and pH, to ensure high yield and purity of the final product .
Analyse Chemischer Reaktionen
Types of Reactions
Cyclophosphamide undergoes several types of chemical reactions, including:
Reduction: The compound can be reduced to form inactive metabolites.
Substitution: Cyclophosphamide can undergo nucleophilic substitution reactions due to the presence of chloroethyl groups.
Common Reagents and Conditions
Oxidation: Cytochrome P450 enzymes in the liver.
Reduction: Reducing agents such as glutathione.
Substitution: Nucleophiles such as water or amines.
Major Products Formed
4-Hydroxycyclophosphamide: An active metabolite formed through oxidation.
Carboxyphosphamide: An inactive metabolite formed through further oxidation.
Wissenschaftliche Forschungsanwendungen
Cyclophosphamide has a wide range of scientific research applications:
Chemistry: Used as a model compound to study alkylating agents and their mechanisms.
Biology: Investigated for its effects on cellular processes and DNA interactions.
Industry: Employed in the development of new chemotherapeutic agents and drug delivery systems.
Wirkmechanismus
Cyclophosphamide exerts its effects through the formation of active metabolites that alkylate DNA. The primary metabolite, 4-hydroxycyclophosphamide, forms cross-links between DNA strands, leading to the inhibition of DNA replication and cell death. This mechanism is particularly effective against rapidly dividing cancer cells . Additionally, cyclophosphamide’s immunosuppressive effects are due to its ability to inhibit the proliferation of immune cells .
Vergleich Mit ähnlichen Verbindungen
Cyclophosphamide is compared with other alkylating agents such as:
Ifosfamide: Similar in structure and function but has different pharmacokinetics and toxicity profiles.
Melphalan: Another alkylating agent used in the treatment of multiple myeloma.
Chlorambucil: Used in the treatment of chronic lymphocytic leukemia .
Cyclophosphamide is unique due to its dual role as a chemotherapeutic and immunosuppressive agent, making it versatile in clinical applications .
Eigenschaften
CAS-Nummer |
22089-20-9 |
|---|---|
Molekularformel |
C11H23Cl2N2O2P |
Molekulargewicht |
317.19 g/mol |
IUPAC-Name |
3-butyl-N,N-bis(2-chloroethyl)-2-oxo-1,3,2λ5-oxazaphosphinan-2-amine |
InChI |
InChI=1S/C11H23Cl2N2O2P/c1-2-3-7-14-8-4-11-17-18(14,16)15(9-5-12)10-6-13/h2-11H2,1H3 |
InChI-Schlüssel |
RUXUIMAWJJXHRR-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCN1CCCOP1(=O)N(CCCl)CCCl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



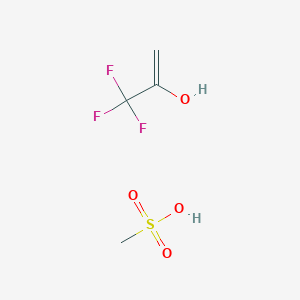

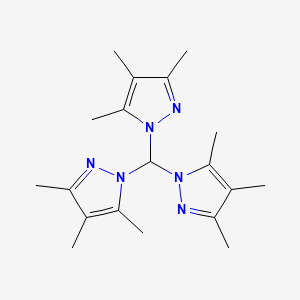
![2-[(Triphenylstannyl)sulfanyl]-1,3-benzoxazole](/img/structure/B14706227.png)
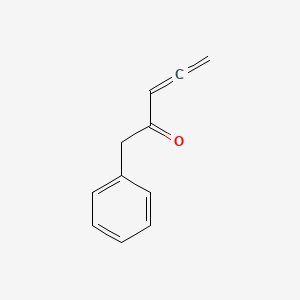
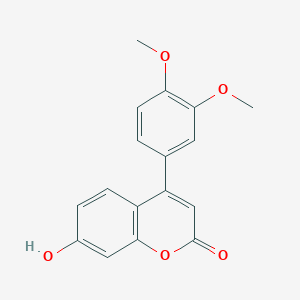



![Benzeneacetonitrile, 4-[bis(2-hydroxyethyl)amino]-alpha,alpha-bis[4-[bis(2-hydroxyethyl)amino]phenyl]-](/img/structure/B14706273.png)

![Ethyl 6-amino-4-[p-chloroanilino]-5-nitro-2-pyridincarbamate](/img/structure/B14706278.png)
